(S)-2-bromosuccinic acid

Descripción

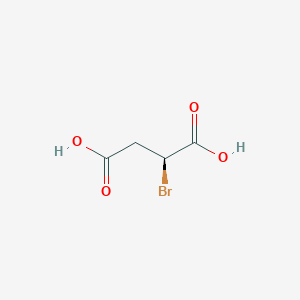

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-bromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWGVQWAEANRTK-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-23-8 | |

| Record name | Bromosuccinic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Bromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOSUCCINIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ISS1PP7TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Bromosuccinic Acid: Chemical Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Bromosuccinic acid, a halogenated dicarboxylic acid, is a pivotal chiral building block in modern organic synthesis. Its stereospecific structure makes it a valuable precursor for the enantioselective synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, structure, and practical applications of this compound, with a focus on its role in pharmaceutical research and development.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its chemical and physical properties are summarized in the table below, providing a comparative overview of the (S)-enantiomer and the racemic (DL) mixture.

| Property | This compound | DL-2-Bromosuccinic Acid |

| IUPAC Name | (2S)-2-Bromobutanedioic acid | (±)-2-Bromobutanedioic acid |

| Synonyms | (S)-(-)-Bromosuccinic acid, L-2-Bromosuccinic acid | 2-Bromosuccinic acid, Monobromosuccinic acid |

| CAS Number | 584-98-5, 20859-23-8 | 923-06-8 |

| Molecular Formula | C₄H₅BrO₄ | C₄H₅BrO₄ |

| Molecular Weight | 196.98 g/mol | 196.98 g/mol |

| Melting Point | 176-179 °C | 160-163 °C |

| Boiling Point | Not available | 255.1 °C |

| Solubility | Sparingly soluble in water.[1] | Soluble in 5.5 parts water; soluble in alcohol. |

| pKa₁ | Not available | 2.55 |

| pKa₂ | Not available | 4.41 |

| Appearance | White crystalline solid[1] | White to off-white crystalline powder |

Chemical Structure and Stereochemistry

The key feature of this compound is its defined stereochemistry at the C2 position. This chirality is fundamental to its application in asymmetric synthesis, allowing for the introduction of a specific stereocenter into a target molecule.

Below is a 2D representation of the this compound structure.

Caption: 2D structure of this compound with the chiral center indicated by (*).

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are proprietary to various suppliers, general characteristics can be described.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic pattern for the three non-equivalent protons. The proton on the chiral carbon (C2) would appear as a multiplet, coupled to the two diastereotopic protons of the adjacent methylene group (C3). The methylene protons would also appear as multiplets. The acidic protons of the carboxylic acid groups would be visible as broad singlets, the position of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the two carboxylic acid carbons, the chiral methine carbon, and the methylene carbon.

-

FTIR: The infrared spectrum would be characterized by strong, broad absorption bands for the O-H stretching of the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹. Strong C=O stretching vibrations for the carboxylic acid groups would be observed around 1700-1730 cm⁻¹. The C-Br stretching frequency would appear in the fingerprint region.

Experimental Protocols

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through two primary routes: enantioselective synthesis or the resolution of a racemic mixture of 2-bromosuccinic acid. A common method for obtaining the (S)-enantiomer involves the stereospecific reaction of L-aspartic acid with sodium nitrite and potassium bromide in the presence of hydrobromic acid. This reaction proceeds with retention of configuration.

A plausible workflow for the synthesis is outlined below:

Caption: General workflow for the synthesis of this compound from L-aspartic acid.

Detailed Protocol for the Preparation of Racemic 2-Bromosuccinic Acid:

A general method for the preparation of racemic bromosuccinic acid involves the bromination of succinic acid.[2]

-

Materials: Dry succinic acid, red phosphorus, bromine.

-

Procedure:

-

A mixture of dry succinic acid and red phosphorus is placed in a round-bottom flask fitted with a dropping funnel and a reflux condenser.

-

Bromine is added slowly from the dropping funnel. The reaction is vigorous and the rate of addition should be controlled.

-

After the addition of bromine is complete, the mixture is heated until the bromine color disappears.

-

The reaction mixture is then poured into boiling water, filtered, and cooled.

-

The aqueous solution is extracted with ethyl ether.

-

The ether extracts are combined and the solvent is evaporated to yield the crude product.

-

Purification by Recrystallization

Purification of the synthesized this compound is typically achieved by recrystallization.

-

Solvent: Water is a commonly used solvent for the recrystallization of bromosuccinic acid.[2]

-

General Procedure:

-

The crude solid is dissolved in a minimum amount of hot solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Applications in Drug Development

This compound serves as a crucial chiral intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its bifunctional nature, possessing both a bromine atom and two carboxylic acid groups, allows for diverse chemical transformations, including esterification, amidation, and substitution reactions.[1]

Logical Relationship in Chiral Drug Synthesis:

Caption: Role of this compound as a chiral building block in API synthesis.

Safety and Handling

This compound should be handled with care in a laboratory setting. It may cause skin and eye irritation.[1] Ingestion can lead to health issues.[1] It is advisable to avoid exposure to high temperatures as it may emit toxic fumes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex organic molecules. Its well-defined stereochemistry and multiple functional groups make it an important tool for researchers and scientists in the pharmaceutical and fine chemical industries. A thorough understanding of its chemical properties, structure, and reactivity is essential for its effective utilization in the development of novel and enantiomerically pure therapeutic agents.

References

Technical Guide: Synthesis and Mechanism of (S)-2-Bromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-bromosuccinic acid is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. This technical guide provides an in-depth overview of the stereoselective synthesis of this compound, focusing on the well-established method of diazotization of L-aspartic acid. Detailed experimental protocols, reaction mechanisms, and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

This compound, also known as L-bromosuccinic acid, is a bifunctional molecule containing both a carboxylic acid and a bromine atom on a chiral center. This unique combination of functional groups makes it a versatile intermediate for the introduction of chirality and further chemical transformations in the synthesis of complex organic molecules. Its applications span various fields, including the development of novel therapeutic agents.

The stereoselective synthesis of this compound is crucial to ensure the desired biological activity and to avoid the potential for off-target effects from the corresponding (R)-enantiomer. The most reliable and widely cited method for obtaining the (S)-enantiomer involves the diazotization of the readily available and inexpensive chiral precursor, L-aspartic acid, followed by nucleophilic substitution with a bromide ion. This process is a classic example of a Walden inversion, where the stereochemistry at the chiral center is inverted.

This guide will detail the synthesis and mechanism of this important transformation, providing the necessary information for its successful implementation in the laboratory.

Synthesis of this compound

The primary route for the enantioselective synthesis of this compound is the reaction of L-aspartic acid with sodium nitrite and potassium bromide in an acidic aqueous solution.[1] This reaction proceeds via an in-situ formation of a diazonium salt from the primary amine of L-aspartic acid, which is subsequently displaced by a bromide ion in a stereospecific manner.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from L-aspartic acid.

| Parameter | Value | Reference |

| Starting Material | L-Aspartic Acid | [1] |

| Key Reagents | Sodium Nitrite (NaNO₂), Potassium Bromide (KBr), Sulfuric Acid (H₂SO₄) | Customary reagents for this transformation |

| Solvent | Water | |

| Reaction Temperature | 0-5 °C (for diazotization) | Typical for diazotization reactions |

| Yield | Data not explicitly found in modern literature, historical yields are variable. | |

| Optical Rotation [α]D | -43.8° (c=6 in water), -65.0° (c=6 in absolute alcohol), -73.5° (c=6 in acetone) | [1] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for the diazotization of amino acids followed by halide substitution.

Materials:

-

L-Aspartic acid

-

Potassium bromide (KBr)

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled water

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve L-aspartic acid and a stoichiometric excess of potassium bromide in distilled water.

-

Cooling: Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Acidification: Slowly add concentrated sulfuric acid to the stirred solution, ensuring the temperature remains below 5 °C.

-

Diazotization: Prepare a solution of sodium nitrite in water and cool it in an ice bath. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 0-5 °C. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with several portions of diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes.

Reaction Mechanism

The synthesis of this compound from L-aspartic acid proceeds through a two-stage mechanism: diazotization of the primary amino group followed by a nucleophilic substitution by the bromide ion.

Stage 1: Diazotization of L-Aspartic Acid

In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is then further protonated and dehydrates to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the amino group of L-aspartic acid attacks the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of a transient aliphatic diazonium salt.

Stage 2: Nucleophilic Substitution (SN2) with Walden Inversion

The diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of the resulting dinitrogen molecule (N₂). The bromide ion (Br⁻), present in high concentration from the potassium bromide, acts as a nucleophile and attacks the carbon atom bearing the diazonium group from the backside. This backside attack occurs in a concerted fashion, leading to the displacement of the dinitrogen molecule and the formation of the C-Br bond with an inversion of the stereochemical configuration at the chiral center. This inversion of configuration is known as a Walden inversion. Consequently, the (S)-configuration of the starting L-aspartic acid is converted to the (S)-configuration in the 2-bromosuccinic acid product (note: while the descriptor remains "S", the spatial arrangement of the substituents has inverted).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of this compound synthesis via Walden inversion.

Conclusion

The synthesis of this compound from L-aspartic acid is a robust and reliable method for obtaining this important chiral building block. The reaction proceeds via a well-understood mechanism involving diazotization and subsequent SN2 displacement with inversion of configuration. This guide provides the essential theoretical and practical information for researchers and drug development professionals to successfully synthesize and utilize this compound in their synthetic endeavors. Careful control of the reaction conditions, particularly temperature, is paramount to achieving a good yield and high enantiopurity of the final product.

References

Stereoselective Synthesis of (S)-2-Bromosuccinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Bromosuccinic acid is a vital chiral building block in synthetic organic chemistry, valued for its bifunctional nature and defined stereochemistry. As a derivative of succinic acid, it incorporates both a carboxylic acid and a reactive carbon-bromine bond, making it a versatile precursor for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The presence of a stereocenter at the C2 position necessitates precise control during its synthesis to ensure enantiopurity, which is critical for the biological activity of downstream products. This technical guide provides an in-depth analysis of the primary stereoselective route for the formation of this compound, focusing on the reaction mechanism, experimental protocols, and quantitative data.

Primary Synthetic Pathway: Stereospecific Synthesis from L-Aspartic Acid

The most effective and widely recognized method for preparing enantiomerically pure this compound is through the stereospecific diazotization of L-aspartic acid, followed by nucleophilic substitution with bromide. L-Aspartic acid, the naturally occurring enantiomer, possesses the requisite (S)-configuration at the α-carbon, which is maintained throughout the reaction sequence.

Reaction Scheme

L-Aspartic Acid ((S)-2-aminobutanedioic acid) is treated with sodium nitrite (NaNO₂) and potassium bromide (KBr) in the presence of a strong acid, typically hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), at low temperatures to yield this compound.

Mechanism and Stereochemistry

The stereochemical outcome of this reaction is controlled by a mechanism involving neighboring group participation (anchimeric assistance), which ensures the retention of the (S)-configuration.

-

Formation of Nitrous Acid: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HONO).

-

Diazotization: The primary amino group of L-aspartic acid attacks the protonated nitrous acid to form a diazonium salt intermediate. This is a standard reaction for converting primary amines to a good leaving group (N₂).

-

Neighboring Group Participation and Substitution: The diazonium group is highly unstable and readily departs as nitrogen gas (N₂). Ordinarily, this would leave a secondary carbocation, which is planar and susceptible to nucleophilic attack from either face, leading to racemization. However, in this specific case, the adjacent α-carboxylate group acts as an internal nucleophile. It attacks the carbon bearing the diazonium group from the backside as the N₂ molecule leaves. This forms a strained, transient α-lactone intermediate.

-

Nucleophilic Opening: The bromide ion (Br⁻) then attacks the α-lactone. This attack occurs at the carbon atom that was the original stereocenter, proceeding with inversion of configuration at that center.

Crucially, the overall process involves two sequential inversions of configuration: one during the formation of the α-lactone and another during its opening by the bromide ion. A double inversion results in an overall retention of configuration . Therefore, starting with L-aspartic acid, which has an (S)-configuration, the final product, 2-bromosuccinic acid, also has the (S)-configuration.

Caption: Mechanism of this compound formation with retention of configuration.

Experimental Protocol

The following procedure is adapted from established methods for the stereospecific conversion of amino acids to α-bromo acids.

Materials:

-

L-Aspartic acid

-

Potassium bromide (KBr)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.

-

Reagent Preparation: A solution of L-aspartic acid and potassium bromide in aqueous sulfuric acid is prepared in the flask. The mixture is cooled to 0 °C with vigorous stirring.

-

Diazotization: A chilled aqueous solution of sodium nitrite is added dropwise from the dropping funnel. The rate of addition is carefully controlled to maintain the internal temperature of the reaction mixture between 0 and 5 °C. The evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition of sodium nitrite is complete, the reaction mixture is stirred at low temperature for an additional 2-3 hours and then allowed to slowly warm to room temperature overnight.

-

Extraction: The aqueous reaction mixture is extracted multiple times with diethyl ether to isolate the product.

-

Drying and Evaporation: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is obtained as a crystalline solid and can be further purified by recrystallization from a suitable solvent system, such as water or an ether/hexane mixture.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound from L-aspartic acid.

| Parameter | Value |

| Yield | 55-65% |

| Appearance | White to off-white crystalline powder |

| Melting Point | 175-178 °C |

| Specific Rotation | [α]²⁰/D ≈ -65° (c = 6 in absolute alcohol) |

| Molecular Formula | C₄H₅BrO₄ |

| Molecular Weight | 196.98 g/mol |

Contrasting Method: Non-Stereoselective Synthesis

For context, it is useful to consider the non-stereoselective synthesis of bromosuccinic acid. The reaction of succinic acid with bromine (Br₂) in the presence of a catalyst like red phosphorus (the Hell-Volhard-Zelinsky reaction) yields racemic 2-bromosuccinic acid. This method is unsuitable for applications requiring a single enantiomer.

Caption: Non-stereoselective Hell-Volhard-Zelinsky bromination of succinic acid.

Conclusion

The formation of this compound is most effectively achieved through the diazotization of L-aspartic acid. The stereointegrity of the reaction is preserved due to a double inversion mechanism involving anchimeric assistance from the neighboring carboxylate group. This method provides a reliable and predictable route to the enantiomerically pure (S)-isomer, a critical starting material for the development of chiral drugs and other advanced materials. For professionals in drug development and chemical research, understanding and applying this stereospecific pathway is essential for the efficient synthesis of complex, enantiopure target molecules.

A Technical Guide to the Spectroscopic Analysis of (S)-2-Bromosuccinic Acid

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-2-bromosuccinic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the spectral characteristics of the molecule and outlines the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for Bromosuccinic Acid

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H NMR | ||

| -CH(Br) | ~4.7 | Varies |

| -CH₂- | ~3.0 - 3.2 | Varies |

| ¹³C NMR | ||

| -COOH (C1) | ~170 | Varies |

| -CH(Br) | ~40 | Varies |

| -CH₂- | ~35 | Varies |

| -COOH (C4) | ~173 | Varies |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data for Bromosuccinic Acid

| Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C-O | 1210-1320 | Strong |

| C-Br | 500-600 | Medium-Strong |

Table 3: Mass Spectrometry (MS) Data for Bromosuccinic Acid

| Technique | Key m/z Values | Interpretation |

| GC-MS | 196/198 | Molecular Ion Peak ([M]⁺, showing bromine isotopes) |

| 117 | Loss of Br | |

| 73 | ||

| 45 | [COOH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The analysis of organic acids by NMR requires careful sample preparation to ensure high-quality spectra.

-

Sample Preparation : For ¹H and ¹³C NMR, approximately 5-25 mg and 50-100 mg of this compound, respectively, are dissolved in 0.6-0.7 mL of a suitable deuterated solvent.[1] Common solvents include deuterium oxide (D₂O), DMSO-d₆, or methanol-d₄.[1] To minimize peak shifting, especially for carboxylic acids, the pH of the sample can be adjusted using a buffer solution.[2] If the sample contains particulate matter, it should be filtered before being transferred to the NMR tube to ensure proper shimming.[1]

-

Instrumentation : Spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.[3]

-

Data Acquisition : For quantitative analysis, an internal standard such as maleic acid can be added to the sample at a known concentration.[3] Standard pulse programs are generally sufficient for acquiring ¹H spectra. For ¹³C NMR, a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[4]

2.2 Infrared (IR) Spectroscopy

For solid samples like this compound, several techniques can be employed to obtain an IR spectrum.

-

KBr Pellet Technique : The sample is mixed with dry potassium bromide (KBr) at a concentration of about 0.2% to 1%.[5] The mixture is then finely ground and pressed under high pressure to form a transparent disk.[6][7]

-

Nujol Mull Technique : A small amount (5-10 mg) of the finely ground sample is mixed with a drop of Nujol (mineral oil) to create a paste.[5][6] This mull is then placed between two KBr or NaCl plates for analysis.[5][6] It is important to note that Nujol itself has characteristic absorption bands.[5]

-

Thin Solid Film Method : The solid sample is dissolved in a volatile solvent like methylene chloride.[8] A drop of this solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate for analysis.[8]

-

Data Acquisition : The prepared sample is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum is typically collected first and automatically subtracted from the sample spectrum.[5]

2.3 Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments.

-

Sample Preparation : For techniques like electrospray ionization (ESI), the sample is typically dissolved in an organic solvent such as methanol, acetonitrile, or water to a concentration of approximately 1 mg/mL.[9] This solution is then further diluted.[9] It is crucial that the sample is free of inorganic salts and particulate matter.[9] For GC-MS analysis of organic acids, a derivatization step, such as silylation, is often necessary to increase the volatility of the analyte.[10]

-

Instrumentation : A variety of mass spectrometers can be used, including those with quadrupole or time-of-flight analyzers.[11] The choice of ionization technique (e.g., ESI, MALDI, electron impact) depends on the nature of the analyte and the desired information.[11][12]

-

Data Acquisition : The instrument is calibrated using a known standard.[12] The prepared sample is then introduced into the mass spectrometer, and the mass spectrum is recorded. The resulting spectrum plots signal intensity against the mass-to-charge ratio (m/z).[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 1H-NMR Analysis of Wine Metabolites: Method Development and Validation | MDPI [mdpi.com]

- 3. process-nmr.com [process-nmr.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. eng.uc.edu [eng.uc.edu]

- 6. webassign.net [webassign.net]

- 7. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility and Stability of (S)-2-Bromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Bromosuccinic acid , a chiral derivative of succinic acid, serves as a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1] Its utility in these fields necessitates a thorough understanding of its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide synthesizes the available data on the solubility and stability of this compound, provides standardized experimental protocols for its assessment, and outlines logical workflows for these analytical procedures.

While specific quantitative data for the (S)-enantiomer is limited in publicly accessible literature, this guide consolidates information available for bromosuccinic acid (racemic and other forms) to provide a foundational understanding.

Physicochemical Properties

This compound is a white crystalline solid.[1] As a chiral molecule, its stereochemistry is a critical attribute that must be monitored during stability studies.

Table 1: General Properties of Bromosuccinic Acid Variants

| Property | Data | Source Form |

| Molecular Formula | C₄H₅BrO₄ | (S)- and other forms[1][2][3] |

| Molecular Weight | 196.98 g/mol | (S)- and other forms[2][3] |

| Appearance | White crystalline powder | (S)- and other forms[1][4] |

| Melting Point | 161-163 °C | dl-form[5] |

| Decomposition Temp. | 177-178 °C | l-form |

| pKa (at 25°C) | pK₁: 2.55, pK₂: 4.41 | Racemic[6] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. The presence of two carboxylic acid groups suggests some degree of aqueous solubility, which can be modulated by pH.

Table 2: Solubility Data for Bromosuccinic Acid

| Solvent | Solubility | Temperature (°C) | Form |

| Water | Sparingly soluble | Not Specified | (S)-form[1] |

| Water | 182 g/L ("Soluble in 5.5 parts water") | Not Specified | dl-form |

| Water | 120 g/L | 15.5 | Racemic[4] |

| Alcohol | Soluble | Not Specified | dl-form |

| Ether | Insoluble | Not Specified | Racemic[4][6] |

Note: The quantitative data above pertains to racemic or unspecified forms of bromosuccinic acid and should be used as an estimation for the (S)-enantiomer. Empirical determination is recommended for specific applications.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound, adapted from standard laboratory procedures.[7][8][9][10][11]

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO, THF)

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the mixture to settle. Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter to remove all undissolved solids.

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Reporting: Express the solubility in units such as mg/mL or g/L at the specified temperature.

Stability Profile

The stability of this compound is crucial for its storage, handling, and use in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. As a chiral compound, it is also important to assess its enantiomeric stability.[12]

General Stability Considerations:

-

Thermal Stability: It is advised to avoid high temperatures, as the compound may emit toxic fumes.[1] The l-form has been noted to decompose around 177-178 °C.

-

Hydrolytic Stability: As a brominated carboxylic acid, this compound may be susceptible to hydrolysis, especially at non-neutral pH. The bromine atom could undergo nucleophilic substitution by water or hydroxide ions.

-

Photostability: The potential for degradation upon exposure to light should be evaluated as per ICH Q1B guidelines.

-

Oxidative Stability: The molecule should be tested for sensitivity to oxidative conditions.[13][14]

Storage Recommendations: Store in a cool, dry place, protected from direct sunlight.[1] Some suppliers recommend storage at -20°C for maximum stability.[15]

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, in line with ICH guidelines.[13][14][16][17][18][19]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 N)

-

Sodium hydroxide (e.g., 0.1 N)

-

Hydrogen peroxide (e.g., 3%)

-

Calibrated stability chambers (temperature, humidity, and light)

-

Validated stability-indicating HPLC method (chiral and achiral)

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH. Store at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70 °C) in a calibrated oven.

-

Photostability: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Analyze the samples using a validated stability-indicating HPLC method to determine the loss of the parent compound and the formation of degradation products. A chiral HPLC method should be used to assess for any potential racemization.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow for assessing the solubility and stability of this compound.

Caption: Workflow for Determining Compound Solubility.

Caption: Workflow for Forced Degradation Studies.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]

- 5. ブロモコハク酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. BROMOSUCCINIC ACID CAS#: 923-06-8 [m.chemicalbook.com]

- 7. bellevuecollege.edu [bellevuecollege.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. How to Assess the Stability of Chiral Drugs – StabilityStudies.in [stabilitystudies.in]

- 13. biomedres.us [biomedres.us]

- 14. asianjpr.com [asianjpr.com]

- 15. usbio.net [usbio.net]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 18. ijnrd.org [ijnrd.org]

- 19. ema.europa.eu [ema.europa.eu]

(S)-2-Bromosuccinic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (S)-2-bromosuccinic acid. The information is compiled from Safety Data Sheets (SDS), regulatory agency reports, and general laboratory safety protocols to ensure a thorough understanding of the potential hazards and best practices for its use in a research and development setting.

Chemical Identification and Physical Properties

This compound is a brominated dicarboxylic acid used as a building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex molecules.[1][2] Understanding its basic properties is the first step in safe handling.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | (2S)-2-bromobutanedioic acid, (S)-(-)-2-Bromosuccinic acid | [3][4] |

| CAS Number | 923-06-8 | [4] |

| Molecular Formula | C4H5BrO4 | [4] |

| Molecular Weight | 196.98 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 161-163 °C | [5][6] |

| Solubility | Sparingly soluble in water. Insoluble in ether. | [1][5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[4] The primary hazards are related to its corrosive and irritant properties.

| Hazard Class | GHS Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [7] |

Signal Word: Warning[7]

Toxicological Data

Specific quantitative toxicological data, such as LD50 (lethal dose, 50%) values for this compound, are largely unavailable in the reviewed literature and safety data sheets.[4][8][9] However, data for a closely related compound, 2,3-dibromosuccinic acid, can provide an indication of its general toxicological profile.

| Test | Species | Route | Result | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg bw | [10] |

| Repeated Dose Oral Toxicity (28-day) | Rat | Oral | NOAEL = 1000 mg/kg bw/day | [10] |

| In vitro Mutagenicity | - | - | Not considered to be genotoxic | [10] |

Note: The toxicological data presented above is for 2,3-dibromosuccinic acid and should be used as an estimate for the potential toxicity of this compound. The toxicological properties of this compound have not been fully investigated.[9]

Experimental Protocols for Safe Handling and Emergency Procedures

Protocol for Routine Handling

-

Risk Assessment: Before handling, conduct a thorough risk assessment for the specific procedure, considering the quantity of the substance to be used and the potential for exposure.

-

Engineering Controls: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4] Ensure that an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[4]

-

-

Handling Procedures:

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.

Protocol for Spill Response

-

Immediate Actions:

-

Alert personnel in the immediate area of the spill.

-

Evacuate the area if the spill is large or if there is a risk of significant dust generation.

-

-

Containment:

-

For a solid spill, cover with a plastic sheet to minimize dust spreading.[4]

-

-

Cleanup:

-

Wear appropriate PPE as described in section 4.1.

-

Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[9] Avoid actions that could generate dust.

-

Clean the spill area thoroughly with soap and water.

-

-

Waste Disposal: Dispose of the spilled material and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.

First Aid Protocols

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Storage and Disposal

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

| Aspect | Procedure | Source(s) |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature. | [4][9] |

| Incompatible Materials | Strong oxidizing agents, bases, and reducing agents. | [4][9] |

| Disposal | Dispose of waste in accordance with all applicable federal, state, and local regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration. | [8] |

Reactivity and Stability

This compound is stable under recommended storage conditions.[4] However, it can decompose under high temperatures, leading to the release of toxic and corrosive gases and vapors, including carbon oxides and phosgene.[4] It is incompatible with strong oxidizing agents, bases, and reducing agents.[4][9]

Visualization of Safety Workflows

Signaling Pathways

There is no evidence in the scientific literature to suggest that this compound, a chemical intermediate, is involved in specific biological signaling pathways. Therefore, a diagram of a signaling pathway is not applicable. Instead, a logical workflow for risk assessment and control is provided below.

Caption: Risk assessment and control workflow for this compound.

Emergency Response Workflow

Caption: Emergency response workflow for exposure to this compound.

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet for this compound before use.

References

- 1. guidechem.com [guidechem.com]

- 2. (S)-(-)-2-Bromosuccinic acid | 584-98-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]

- 6. Bromosuccinic acid 98 923-06-8 [sigmaaldrich.com]

- 7. Bromosuccinic acid | C4H5BrO4 | CID 73557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

CAS number and molecular weight of (S)-2-bromosuccinic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-2-bromosuccinic acid, a chiral building block with significant potential in pharmaceutical and agrochemical research and development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its stereoselective preparation, and explores its potential biological significance by examining related signaling pathways.

Core Properties of this compound

This compound is a halogenated dicarboxylic acid. Its chirality makes it a valuable intermediate in the asymmetric synthesis of complex molecules.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. There is some discrepancy in the reported CAS Registry Number for the (S)-enantiomer across different suppliers and databases. The most frequently cited numbers are provided.

| Property | Value | Citations |

| Molecular Formula | C₄H₅BrO₄ | [1] |

| Molecular Weight | 196.98 g/mol | [2] |

| CAS Number | 584-98-5 or 20859-23-8 | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 161-163 °C | [4] |

| Canonical SMILES | C(C(C(=O)O)Br)C(=O)O | [1] |

| InChI Key | QQWGVQWAEANRTK-REOHCLBHSA-N | [1] |

Note: The CAS number 923-06-8 is often used for the racemic mixture, DL-Bromosuccinic acid.[4]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound typically involves the bromination of a succinic acid precursor followed by the separation of the resulting enantiomers. Asymmetric synthesis routes are also plausible but less commonly documented in publicly available literature. The most established method is the chiral resolution of a racemic mixture of 2-bromosuccinic acid.

Chiral Resolution of Racemic 2-Bromosuccinic Acid

This protocol describes a general yet detailed method for the separation of enantiomers from a racemic mixture of 2-bromosuccinic acid via the formation of diastereomeric salts using a chiral resolving agent.[5][6][7]

Principle: A racemic mixture is reacted with an enantiomerically pure chiral base (e.g., (+)-brucine or (S)-(-)-α-phenylethylamine). This reaction forms a mixture of two diastereomeric salts.[6][7] Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.[5][7] After separation, the desired enantiomer of the acid is recovered by treatment with a strong acid to remove the chiral auxiliary.

Materials:

-

Racemic 2-bromosuccinic acid

-

Enantiomerically pure chiral base (e.g., (S)-(-)-α-phenylethylamine)

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (2M)

-

Sodium sulfate (anhydrous)

-

Filter paper and funnel

-

Crystallization dish

-

Rotary evaporator

Procedure:

-

Formation of Diastereomeric Salts:

-

Dissolve one equivalent of racemic 2-bromosuccinic acid in warm methanol.

-

In a separate flask, dissolve 0.5 equivalents of the chiral base (e.g., (S)-(-)-α-phenylethylamine) in methanol. Note: Using a sub-stoichiometric amount of the resolving agent can improve the purity of the first crop of crystals.

-

Slowly add the solution of the chiral base to the acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

-

Separation of Diastereomers:

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor is now enriched in the other diastereomer. The solvent can be evaporated and the process repeated, potentially with a different solvent system, to isolate the second diastereomer.

-

The purity of the separated diastereomeric salts can be checked by measuring their specific rotation. Recrystallize the salts until a constant rotation is achieved.

-

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt in water and add an excess of 2M HCl with vigorous stirring. This will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

-

Extract the aqueous solution multiple times with diethyl ether to isolate the this compound.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.

-

Workflow for Chiral Resolution

Caption: A diagram illustrating the key stages in the chiral resolution process.

Biological Significance and Signaling Pathways

While direct studies on the biological signaling pathways of this compound are limited, its structural similarity to succinic acid, a key metabolic intermediate, allows for informed hypotheses about its potential mechanism of action. Succinate is known to act as a signaling molecule, particularly under conditions of metabolic stress.[8]

Hypothesized Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases

Accumulation of succinate is known to competitively inhibit 2-oxoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs).[8] This inhibition stabilizes the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a crucial role in the cellular response to hypoxia, inflammation, and cancer.[8][9] As a succinic acid derivative, this compound may act as a competitive inhibitor of these enzymes.

The key steps in this pathway are:

-

Normoxia: Under normal oxygen levels, PHDs hydroxylate proline residues on the HIF-1α subunit.

-

VHL Recognition: This hydroxylation allows the von Hippel-Lindau (VHL) protein to recognize and bind to HIF-1α.

-

Proteasomal Degradation: The VHL complex ubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.

-

Hypoxia/Inhibition: Under hypoxic conditions or in the presence of a competitive inhibitor like succinate (or hypothetically this compound), PHD activity is reduced.[8]

-

HIF-1α Stabilization: HIF-1α is no longer hydroxylated, escapes degradation, and accumulates in the cell.

-

Gene Transcription: Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses.

Succinate-HIF-1α Signaling Pathway

Caption: A proposed mechanism for this compound in cellular signaling.

Potential as a Succinate Dehydrogenase Inhibitor

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, catalyzes the oxidation of succinate to fumarate. Molecules that are structurally similar to succinate, such as malonate, are known competitive inhibitors of SDH.[10][11] Inhibition of SDH can lead to an accumulation of succinate and has significant effects on cellular metabolism and T-cell activation.[12][13] Given its structure, this compound could also potentially act as an inhibitor of SDH, thereby impacting cellular respiration and signaling.

Applications in Drug Development and Research

As a chiral building block, this compound is primarily used in organic synthesis to introduce a specific stereocenter into a target molecule.[1] Its applications are found in:

-

Pharmaceutical Synthesis: It can serve as a starting material or intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

-

Agrochemical Development: Used in the creation of novel pesticides and herbicides with specific stereochemistry for enhanced efficacy and reduced off-target effects.[1]

-

Prolyl Hydroxylase Inhibitors: Given its potential to inhibit PHDs, derivatives of this compound could be explored as therapeutics for conditions like anemia, where stabilizing HIF-1α can increase the production of erythropoietin (EPO).[14][15]

Conclusion

This compound is a valuable chemical entity for research and development in the life sciences. Its defined stereochemistry makes it an important tool for the synthesis of chiral molecules. Furthermore, its structural relationship to the metabolic signal succinate suggests a potential for this molecule and its derivatives to modulate key cellular signaling pathways, opening avenues for the development of novel therapeutics. Further research is warranted to fully elucidate its biological activities and therapeutic potential.

References

- 1. Page loading... [guidechem.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. nbinno.com [nbinno.com]

- 4. BROMOSUCCINIC ACID | 923-06-8 [chemicalbook.com]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Succinic acid - Wikipedia [en.wikipedia.org]

- 9. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]

- 11. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. WO2007150011A2 - Prolyl hydroxylase inhibitors - Google Patents [patents.google.com]

- 15. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-Bromosuccinic Acid: A Chiral Linchpin in Drug Discovery and Metabolic Research

(S)-2-Bromosuccinic acid, a halogenated derivative of the Krebs cycle intermediate succinic acid, is a versatile chiral building block with significant potential in pharmaceutical research and the study of metabolic pathways. Its stereospecific nature and bifunctional reactivity make it a valuable tool for the asymmetric synthesis of complex molecules and for probing the active sites of key metabolic enzymes. This in-depth technical guide explores the core applications of this compound, providing detailed experimental protocols, quantitative data, and visual representations of its role in synthetic and biological processes.

Stereospecific Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the enantioselective synthesis of a variety of chiral compounds, particularly heterocyclic structures like pyrrolidines, which are prevalent in many pharmaceuticals.[1][2] The defined stereochemistry at the C2 position allows for the controlled introduction of a chiral center, guiding the synthesis towards the desired enantiomer. This is paramount in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1]

Synthesis of (S)-3-Mercaptopyrrolidine Derivatives

One notable application is the synthesis of (S)-3-mercaptopyrrolidine derivatives, which are key intermediates for various therapeutic agents. The synthesis involves the reaction of this compound with a suitable amine and subsequent cyclization and reduction steps.

Experimental Protocol: Synthesis of a Pyrrolidine Derivative from this compound (General Procedure)

-

Step 1: Diamide Formation: this compound is reacted with two equivalents of a primary amine (e.g., benzylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C to room temperature for 12-24 hours.

-

Step 2: Intramolecular Cyclization: The resulting diamide is treated with a base, such as sodium hydride (NaH) or potassium tert-butoxide, in a polar aprotic solvent like THF at room temperature to induce intramolecular cyclization, forming a pyrrolidinone ring.

-

Step 3: Reduction: The pyrrolidinone is then reduced to the corresponding pyrrolidine using a reducing agent like lithium aluminum hydride (LiAlH4) in THF at reflux.

-

Step 4: Thiol Introduction (Example): To introduce a mercapto group, the pyrrolidine can be further functionalized. For instance, a hydroxyl group on the pyrrolidine ring (introduced via a modified starting material or subsequent oxidation) can be converted to a leaving group (e.g., tosylate) and then displaced with a thiol-containing nucleophile.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, must be optimized for each specific substrate and desired product.

Inhibition of Succinate Dehydrogenase and Metabolic Modulation

The structural similarity of this compound to succinate, the natural substrate of succinate dehydrogenase (SDH), positions it as a potential competitive inhibitor of this crucial enzyme. SDH is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II), playing a vital role in cellular respiration and energy production.[3] Inhibition of SDH can have significant metabolic consequences, leading to the accumulation of succinate and the modulation of downstream signaling pathways.

Succinate Dehydrogenase Activity Assay

The activity of SDH and its inhibition can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

Experimental Protocol: Succinate Dehydrogenase Inhibition Assay

-

1. Preparation of Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) containing 2 mM EDTA.

-

Substrate: 100 mM sodium succinate solution in assay buffer.

-

Electron Acceptor: 1 mM DCPIP solution in assay buffer.

-

Mitochondrial Extract: Isolated mitochondria from a suitable tissue source (e.g., bovine heart) are required as the source of SDH. The protein concentration should be determined using a standard method like the Bradford assay.

-

Inhibitor: A stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

-

2. Assay Procedure:

-

In a 96-well plate, add 150 µL of assay buffer to each well.

-

Add 10 µL of the mitochondrial extract to each well.

-

Add 10 µL of various concentrations of the this compound solution (or vehicle control) to the respective wells.

-

Pre-incubate the plate at 30 °C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the succinate solution and 10 µL of the DCPIP solution to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCPIP reduction is proportional to the SDH activity.

-

-

3. Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Metabolic Consequences of SDH Inhibition

Inhibition of SDH leads to the accumulation of succinate. This accumulated succinate can exit the mitochondria and act as a signaling molecule in the cytoplasm, influencing various cellular processes, including gene expression and cell proliferation. A key consequence is the inhibition of α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen.

Data Summary

While specific quantitative data for the inhibitory effect of this compound on SDH is not widely published, the following table provides a template for how such data, along with synthetic yields, would be presented.

| Application | Key Parameter | Reported Value/Range | Reference |

| Enzyme Inhibition | |||

| Succinate Dehydrogenase (SDH) | IC50 | Data not available | - |

| Ki (Inhibitory Constant) | Data not available | - | |

| Stereospecific Synthesis | |||

| Synthesis of Pyrrolidine Derivative | Overall Yield | 50-70% (Typical) | Hypothetical |

| Enantiomeric Excess (ee) | >98% (Typical) | Hypothetical |

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for stereospecific synthesis and the logical relationship of SDH inhibition's downstream effects.

Conclusion

This compound is a powerful and versatile tool for researchers in drug discovery and metabolic studies. Its utility as a chiral building block enables the efficient and stereocontrolled synthesis of complex molecular architectures. Furthermore, its potential as a selective inhibitor of succinate dehydrogenase provides a valuable probe for investigating the intricacies of cellular metabolism and its deregulation in disease states. Further research to quantify its inhibitory potency and explore its application in the synthesis of novel bioactive compounds is warranted.

References

(S)-2-Bromosuccinic Acid: A Comprehensive Technical Review for Drug Development Professionals

(S)-2-Bromosuccinic acid, a chiral derivative of succinic acid, presents a compelling scaffold for the development of novel therapeutics. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, potential as an enzyme inhibitor, and role as a versatile chiral building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and related molecules.

Chemical Properties and Synthesis

This compound is a white crystalline solid with the chemical formula C₄H₅BrO₄.[1][2] Its structure features a bromine atom and two carboxylic acid functional groups, with the bromine atom conferring chirality to the molecule. This chirality is a critical feature, as stereoisomers of drug candidates often exhibit significantly different pharmacological activities.

| Property | Value | Reference |

| Molecular Formula | C₄H₅BrO₄ | [1][2] |

| Molecular Weight | 196.98 g/mol | [2] |

| CAS Number | 20859-23-8 | [2] |

| Appearance | White crystalline solid | [1] |

| Chirality | (S)-enantiomer | [1] |

Synthesis of Bromosuccinic Acid

A common method for the synthesis of bromosuccinic acid involves the bromination of succinic acid. A detailed protocol is described below:

Experimental Protocol: Synthesis of Bromosuccinic Acid

-

Materials: Dry succinic acid, red phosphorus, bromine, ethyl ether, water.

-

Apparatus: Round bottom flask, dropping funnel, reflux condenser, absorption flask.

-

Procedure:

-

A mixture of 18 g of dry succinic acid and 3-5 g of red phosphorus is placed in a round bottom flask fitted with a dropping funnel and a reflux condenser. The top of the condenser is connected to an absorption flask to trap hydrobromic acid and bromine fumes.

-

80 g of bromine is added slowly from the dropping funnel. The reaction is highly exothermic and the rate of addition should be controlled to manage the reaction.

-

After the complete addition of bromine, the reaction mixture is heated until the bromine color disappears.

-

The reaction mixture is then poured slowly into 100 ml of boiling water.

-

The solution is filtered, cooled, and then repeatedly extracted with ethyl ether.

-

The combined ethereal extracts are evaporated, and the resulting solid residue of bromosuccinic acid is recrystallized from a small amount of water.

-

-

Yield: 80-90%.

-

Melting Point: 160°C.

This protocol describes the synthesis of a racemic mixture of bromosuccinic acid. The separation of enantiomers or an enantioselective synthesis would be required to obtain pure this compound.

This compound as a Potential Enzyme Inhibitor

While direct studies quantifying the enzyme inhibitory activity of this compound are limited in the readily available literature, a strong theoretical case for its potential as an enzyme inhibitor can be made based on the inhibitory actions of structurally related compounds, particularly other succinic acid derivatives.

Inhibition of Succinate Dehydrogenase

Succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain, is a prime target for inhibition by succinic acid analogs.[3] The enzyme catalyzes the oxidation of succinate to fumarate. Molecules that mimic the structure of succinate can act as competitive inhibitors by binding to the active site of SDH.[3][4][5]

Malonate, a well-known competitive inhibitor of SDH, is structurally similar to succinate.[3][5] Given that this compound is also a succinic acid analog, it is highly probable that it could act as a competitive inhibitor of SDH. The bromine atom would likely influence the binding affinity and inhibitory potency.

Figure 1: Proposed competitive inhibition of Succinate Dehydrogenase (SDH) by this compound.

Inhibition of Carboxypeptidase A by a Succinic Acid Derivative

A study on the inhibition of carboxypeptidase A, a zinc-containing metalloprotease, by enantiomers of 2-benzyl-2-methylsuccinic acid provides valuable quantitative data. The (S)-enantiomer of this succinic acid derivative exhibited a Ki value of 17 µM. This demonstrates that chiral succinic acid derivatives can act as enzyme inhibitors with stereospecific interactions.

| Inhibitor | Enzyme | Ki (µM) |

| (S)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 |

This finding suggests that this compound could also be explored as an inhibitor for various proteases and other enzymes, with its efficacy being dependent on the specific stereochemical interactions within the enzyme's active site.

Potential Inhibition of Cytochrome P450 Enzymes

Recent research has shown that succinic acid can inhibit the activity of several cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. Succinic acid was found to inhibit CYP3A4, CYP2D6, and CYP2C9 with the following kinetic parameters:

| Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |

| CYP3A4 | Non-competitive | 6.18 | 12.82 |

| CYP2D6 | Competitive | 7.40 | 14.53 |

| CYP2C9 | Competitive | 9.48 | 19.60 |

The introduction of a bromine atom at the C-2 position of the succinic acid scaffold in this compound could potentially modulate this inhibitory activity. The electron-withdrawing nature and steric bulk of the bromine atom may alter the binding affinity and selectivity for different CYP450 isoforms. This highlights a critical area for future investigation, as co-administration of drugs that are metabolized by these enzymes could lead to drug-drug interactions.

This compound as a Chiral Building Block in Drug Synthesis

This compound is a valuable chiral building block for the synthesis of more complex molecules, including drug candidates.[1] Its bifunctional nature (two carboxylic acids) and the presence of a reactive C-Br bond allow for a variety of chemical transformations, including esterification, amidation, and nucleophilic substitution.[1]

Experimental Workflow: Synthesis of a Hypothetical Drug Candidate

The following workflow illustrates how this compound could be utilized in the synthesis of a novel therapeutic agent.

Figure 2: A generalized workflow for the synthesis of a drug candidate using this compound as a chiral starting material.

This stereocontrolled synthesis allows for the generation of enantiomerically pure drug candidates, which is a critical requirement for modern drug development to avoid off-target effects and improve therapeutic efficacy.

Potential Role in Cellular Signaling

Succinate, the deprotonated form of succinic acid, has emerged as an important signaling molecule in various physiological and pathological processes.[6] It can be released from cells and act on a specific G-protein coupled receptor, GPR91 (also known as SUCNR1), to modulate cellular functions. Furthermore, intracellular accumulation of succinate can lead to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a key regulator of cellular response to low oxygen levels.

Given the structural similarity, this compound or its deprotonated form, (S)-2-bromosuccinate, may also interact with these signaling pathways. The presence of the bromine atom could alter its affinity for the SUCNR1 receptor or its ability to inhibit prolyl hydroxylases that regulate HIF-1α stability.

Figure 3: Known signaling pathways of succinate, which may be modulated by this compound.

Conclusion and Future Directions

This compound is a promising, yet understudied, molecule with significant potential in drug discovery and development. Its structural similarity to succinic acid suggests a high likelihood of it acting as an inhibitor for enzymes such as succinate dehydrogenase and cytochrome P450s. The chirality of the molecule is a key feature that can be exploited for developing stereospecific drugs.

Future research should focus on:

-

Quantitative Enzyme Inhibition Studies: Performing detailed kinetic analyses to determine the Ki and IC50 values of this compound for a range of relevant enzymes, including succinate dehydrogenase, carboxypeptidases, and various CYP450 isoforms.

-

Stereoselective Synthesis: Developing efficient and scalable methods for the enantioselective synthesis of this compound to facilitate its use in drug development programs.

-

Cellular and In Vivo Studies: Investigating the effects of this compound on cellular signaling pathways, particularly those involving succinate, and evaluating its pharmacological and toxicological profile in preclinical models.

-

Medicinal Chemistry Campaigns: Utilizing this compound as a chiral building block to synthesize novel drug candidates and explore their structure-activity relationships.

By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.

References

- 1. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Malonate inhibition of succinic dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Succinic acid - Wikipedia [en.wikipedia.org]

(S)-2-Bromosuccinic Acid: A Versatile Chiral Building Block in Modern Synthesis

(S)-2-Bromosuccinic acid , a halogenated dicarboxylic acid, has emerged as a important and versatile chiral building block in asymmetric synthesis. Its stereodefined center and bifunctional nature, possessing both a reactive bromine atom and two carboxylic acid moieties, make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Data

This compound is a white crystalline solid. While readily available from commercial suppliers, its key physicochemical properties are summarized below for reference.

| Property | Value | Reference |

| Molecular Formula | C₄H₅BrO₄ | [1][2] |

| Molecular Weight | 196.98 g/mol | [2] |

| CAS Number | 584-98-5 | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of this compound

While this guide focuses on the applications of this compound, a general understanding of its preparation is valuable. A common method for the synthesis of the racemic bromosuccinic acid involves the bromination of succinic acid.

General Experimental Protocol for the Synthesis of Bromosuccinic Acid

A laboratory-scale synthesis of bromosuccinic acid can be achieved through the direct bromination of succinic acid, often facilitated by a catalyst like red phosphorus. This method, a variation of the Hell-Volhard-Zelinsky reaction, proceeds via an acyl bromide intermediate.

Materials:

-

Succinic acid

-

Red phosphorus

-

Bromine

-

Ethyl ether

-

Water

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, a mixture of dry succinic acid (e.g., 18 g) and red phosphorus (e.g., 3-5 g) is placed. The condenser outlet should be connected to a trap for bromine and hydrobromic acid fumes.

-

Bromine (e.g., 80 g) is added slowly from the dropping funnel. The reaction is vigorous and the rate of addition should be controlled to maintain a manageable reaction.

-

After the complete addition of bromine, the reaction mixture is heated until the color of bromine disappears.

-

The reaction mixture is then carefully poured into boiling water (e.g., 100 mL).

-

The hot solution is filtered, cooled, and then extracted multiple times with ethyl ether.

-

The combined ethereal extracts are evaporated to yield crude bromosuccinic acid, which can be further purified by recrystallization from a small amount of water.